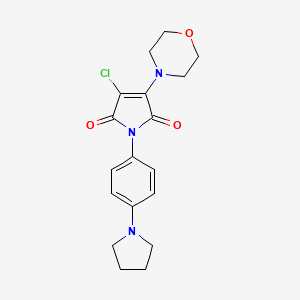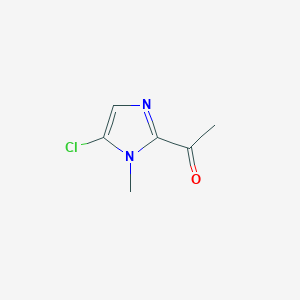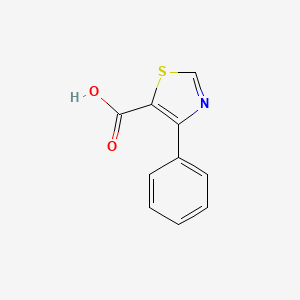![molecular formula C19H19N3O2 B2844763 7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol CAS No. 303035-65-6](/img/structure/B2844763.png)
7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol” is a complex organic molecule. It contains a quinolin-8-ol core, which is substituted at the 7-position with a morpholin-4-yl(pyridin-2-yl)methyl group . This structure suggests that it could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of “7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol” is complex, with multiple rings and functional groups . The quinolin-8-ol core provides a rigid, planar structure, while the morpholin-4-yl(pyridin-2-yl)methyl group introduces additional complexity and potential sites for interaction with other molecules.Scientific Research Applications
Anti-Corrosion Applications : A derivative of 7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol has been investigated for its anti-corrosion properties on mild steel in acidic media. The study employed weight loss, electrochemical techniques, Density Functional Theory (DFT), and molecular dynamics simulations to evaluate the efficacy of this compound as a cathodic inhibitor. It demonstrated good adsorption properties and high inhibition efficiency, making it a potential anti-corrosion agent for industrial applications (Douche et al., 2020).
Solvatochromic Shift Studies : Research on derivatives of 7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol, such as LD-425, has involved solvatochromic shift studies. These studies, conducted at room temperature in various organic solvents, help in understanding the effects of solvents on spectral properties. This research can be significant for developing applications in molecular electronics and sensors (Deepa et al., 2013).
Bistable Switch Applications : A derivative of 7-hydroxyquinoline, similar in structure to 7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol, has shown potential as a bistable switch. This is due to its ability to exist in multiple tautomeric forms and undergo intramolecular proton transfer upon irradiation. Such compounds can be used in designing molecular switches, which are crucial in molecular electronics (Georgiev et al., 2021).
Antimycobacterial Activity : Compounds related to 7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol have been synthesized and evaluated for their antimycobacterial activity. Such research is vital in the development of new therapeutics against tuberculosis, a significant global health challenge (Kantevari et al., 2011).
Catalysis in Organic Synthesis : Studies have explored the use of 8-hydroxyquinoline derivatives, related to 7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol, as ligands in palladium complexes. These complexes have shown efficacy in catalyzing Sonogashira coupling, an important reaction in organic synthesis (Kumar et al., 2017).
DNA-Dependent Protein Kinase Inhibition : Some compounds structurally similar to 7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol have been synthesized as potential inhibitors of DNA-dependent protein kinase. This research is significant in the context of developing targeted cancer therapies and understanding cellular repair mechanisms (Barbeau et al., 2007).
properties
IUPAC Name |
7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19-15(7-6-14-4-3-9-21-17(14)19)18(16-5-1-2-8-20-16)22-10-12-24-13-11-22/h1-9,18,23H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVUZMQFOHDXGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333268 |
Source


|
| Record name | 7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID3715018 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol | |
CAS RN |
303035-65-6 |
Source


|
| Record name | 7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

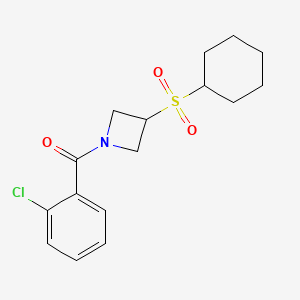
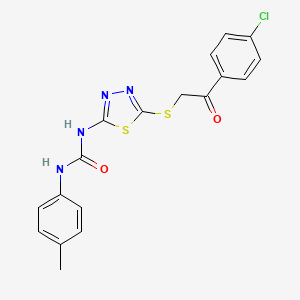
![3,7,9-Trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844685.png)
![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2844686.png)
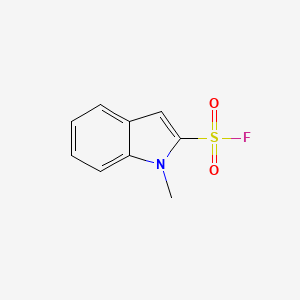
![7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid](/img/structure/B2844688.png)
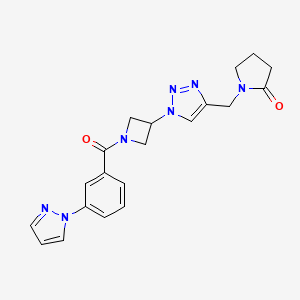
![methyl 2-(2-(5,7-dioxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2844693.png)
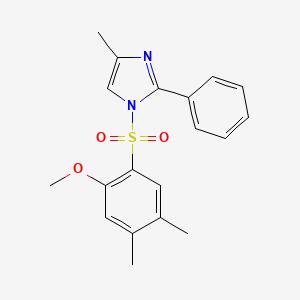
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2844696.png)
![2-(4-(isopropylthio)phenyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2844697.png)
